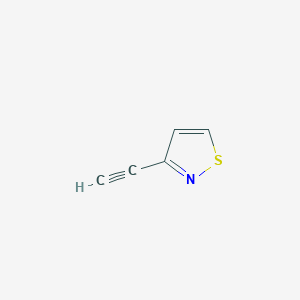![molecular formula C22H22O12 B12311566 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex flavonoid glycoside. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is a derivative of flavonoids, which are known for their antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves the glycosylation of a flavonoid core. The process begins with the preparation of the flavonoid aglycone, followed by the attachment of the sugar moiety. Common reagents used in this synthesis include glycosyl donors and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of microbial fermentation to produce the flavonoid core, followed by chemical glycosylation. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly on the hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases or acids.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its antioxidant properties and its ability to act as a radical scavenger. It is also used as a model compound in the study of glycosylation reactions.
Biology
In biological research, the compound is investigated for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Medicine
Medically, the compound is explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its antioxidant properties make it a candidate for reducing oxidative stress in various conditions.
Industry
In the industrial sector, this compound can be used in the formulation of dietary supplements and functional foods due to its health benefits. It is also explored for use in cosmetics for its antioxidant and anti-aging properties.
作用机制
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is a common pathway in many diseases. The compound also interacts with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation. By modulating these targets, it can exert anti-inflammatory and anti-cancer effects.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Luteolin: Known for its anti-inflammatory and anti-cancer activities.
Kaempferol: Exhibits antioxidant and anti-cancer properties.
Uniqueness
What sets 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one apart is its unique glycosylation pattern, which can enhance its solubility and bioavailability compared to its aglycone counterparts. This unique structure may also contribute to its specific biological activities and therapeutic potential.
属性
分子式 |
C22H22O12 |
|---|---|
分子量 |
478.4 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3 |
InChI 键 |
PHEWILLIAJUBQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
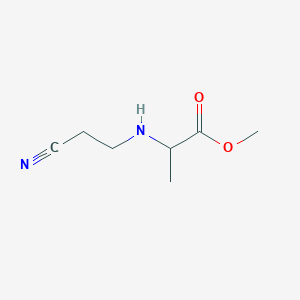
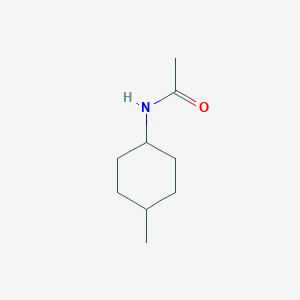
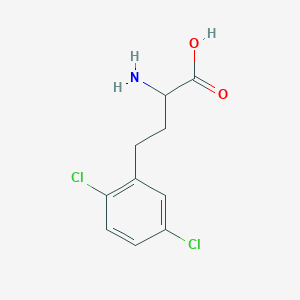
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)
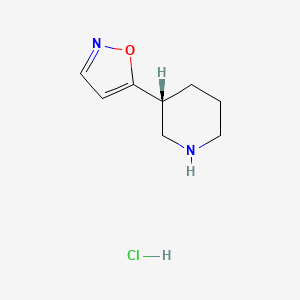
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)


![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
